Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dimethylphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and applications compared to its analogs.
Biological Activity
Introduction
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C11H14N4O2
- Molecular Weight : 234.25 g/mol
- CAS Number : 1260243-04-6
- Structure : The compound features a pyrazole ring substituted with an ethyl carboxylate group and a 3,4-dimethylphenyl moiety.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds structurally similar to this compound demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Effects
In vivo studies have shown that certain pyrazole derivatives exert analgesic effects comparable to established analgesics like diclofenac. The efficacy was assessed using models such as the carrageenan-induced paw edema test, where significant pain relief was observed at various dosages .
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 1: Anti-inflammatory Efficacy
A comparative study evaluated the anti-inflammatory activity of several pyrazole derivatives, including this compound. The results indicated an IC50 value of approximately 60 μg/mL for this compound, which was comparable to standard treatments .
Case Study 2: Analgesic Activity Assessment
In another study, the analgesic activity of the compound was tested in animal models. Results showed a significant reduction in pain response in treated groups compared to controls, with an effective dose range established between 10 mg/kg and 50 mg/kg .
Table 1: Summary of Biological Activities
Activity Type | IC50 Value (μg/mL) | Reference |
---|---|---|
Anti-inflammatory | 60 | |
Analgesic | Effective Dose Range | |
Anticancer (in vitro) | Cytotoxicity observed |
Table 2: Comparative Analysis with Other Pyrazole Derivatives
Properties
IUPAC Name |
ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNHTIJYDGWGGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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